molecular formula C12H18N2O B1486769 6-(2-Cyclohexylethyl)pyrimidin-4-ol CAS No. 2092803-44-4

6-(2-Cyclohexylethyl)pyrimidin-4-ol

Cat. No.: B1486769
CAS No.: 2092803-44-4
M. Wt: 206.28 g/mol
InChI Key: SDIYGYHIIPIARM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Pyrimidines can be synthesized through various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Chemical Reactions Analysis

Pyrimidines can undergo various chemical reactions. For instance, a base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .

Scientific Research Applications

Biochemical Impact of Pyrimidine Analogs The compound 6-(2-Cyclohexylethyl)pyrimidin-4-ol is structurally related to pyrimidine analogs, which have been studied extensively for their biochemical impacts. Pyrimidine analogs, like 6-azauridine (AZUR), inhibit de novo pyrimidine biosynthesis, exhibiting significant antineoplastic effects in experimental tumors. AZUR's usage in leukemia treatment showed a rapid decline in circulating leukemic cells, with clinical responses observed despite temporary resistance development. This compound's impact on leukocytes' ability to decarboxylate orotic acid correlated well with clinical responses in patients. However, urinary excretion of orotic acid and orotidine did not correlate with antileukemic effects, suggesting inhibition of pyrimidine metabolism in various body organs (Fallon, Frei, & Freireich, 1962).

Therapeutic Applications in HIV Treatment 2',3'-didehydro-3'-deoxythymidine (d4T), another pyrimidine analogue, exhibits potent in vitro activity against human immunodeficiency virus (HIV). A phase I trial of d4T in HIV-infected patients showed increased or stable absolute CD4 counts in most patients and a persistent decrease in detectable serum p24 antigen levels, marking it as a promising drug for AIDS treatment (Browne et al., 1993).

Metabolism and Pharmacokinetics The metabolism and pharmacokinetics of pyrimidine analogs have also been a significant research focus. For instance, the metabolism, excretion, and pharmacokinetics of INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, were investigated, showing rapid absorption, with the parent compound being the predominant entity in circulation. This indicates a low overall circulating metabolite burden. The compound was mostly excreted as hydroxyl and oxo metabolites and glucuronide conjugates in urine and feces, suggesting over 95% absorption after oral dosing (Shilling et al., 2010).

Genetic Mutations and Hemolytic Anemia Pyrimidine 5′ nucleotidase type-1 (P5′N-1) is crucial in catabolizing pyrimidine nucleotides, mainly from RNA degradation during erythrocyte maturation. P5′N-1 deficiency, associated with hereditary non-spherocytic hemolytic anemia (HNSHA), is characterized by genetic mutations. For example, a new missense homozygous mutation (Q270Ter) in the gene encoding P5′N-1 was identified in Indian families with HNSHA (Warang et al., 2013).

Safety and Hazards

Based on the safety data sheet for a related compound, pyrimidin-4-ol, it’s recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Pyrimidines have been applied on a large scale in the medical and pharmaceutical fields. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Biochemical Analysis

Biochemical Properties

6-(2-Cyclohexylethyl)pyrimidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction between this compound and CDKs can lead to the inhibition of kinase activity, thereby affecting cell proliferation. Additionally, this compound may interact with other proteins involved in DNA replication and repair, further highlighting its importance in cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cell lines by altering the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it can affect metabolic pathways by inhibiting key enzymes, leading to changes in metabolite levels and energy production within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as CDKs, leading to enzyme inhibition. The binding interaction is facilitated by the pyrimidine ring, which fits into the active site of the enzyme, blocking its activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to various stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under standard laboratory conditions, but its degradation products can form over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These temporal effects are crucial for understanding the potential therapeutic applications of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and immunosuppression have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can inhibit enzymes involved in pyrimidine biosynthesis, leading to reduced levels of pyrimidine nucleotides . Additionally, it can affect other metabolic pathways, such as glycolysis and the tricarboxylic acid cycle, by modulating enzyme activity and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its affinity for different cell types and its ability to cross cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . The localization of this compound to the nucleus, for example, allows it to interact with DNA and transcription factors, thereby influencing gene expression and cellular responses.

Properties

IUPAC Name

4-(2-cyclohexylethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c15-12-8-11(13-9-14-12)7-6-10-4-2-1-3-5-10/h8-10H,1-7H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIYGYHIIPIARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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